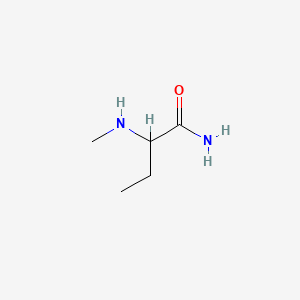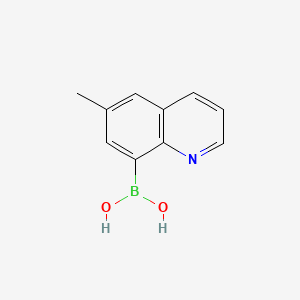
2-(Methylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)butanamide is a chemical compound with the CAS Number: 1218229-30-1 . It has a molecular weight of 116.16 and a linear formula of C5H12N2O . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 19 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 116.16 and a linear formula of C5H12N2O .Scientific Research Applications
Chiral Organocatalysis : 2-(Methylamino)butanamide derivatives are used as chiral organocatalysts in asymmetric reduction processes. For instance, a specific derivative was synthesized and used in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane, highlighting its utility in organic synthesis (Noshi, 2014).
CB2 Cannabinoid Receptor Agonists : A study discovered a potent and selective CB2 agonist, 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide. This compound showed in vivo efficacy in a rat model of neuropathic pain, indicating its potential in pain management (Chu et al., 2009).
Metabolic Pathway Identification : A paper identified the specific metabolites of new designer drugs including 2-methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one in human urine. This is crucial for understanding the drug's metabolism and aiding in forensic investigations (Zaitsu et al., 2009).
Synthesis of Novel Compounds : Research on N-(2,2-Dichloro-1-cyanoethenyl)butanamide demonstrated the synthesis of previously unknown compounds, expanding the chemical diversity for potential pharmaceutical applications (Shablykin et al., 2021).
Anticonvulsant Agents : A study focused on the design and synthesis of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamides. These compounds showed promising results in preclinical seizure models, indicating their potential in treating epilepsy (Kamiński et al., 2015).
Thioacetalization Reagents : A derivative of this compound, specifically 2-[1,3]Dithian-2-Ylidene-3-Oxo-Butanamide, was investigated as a thioacetalization reagent in the reaction of aldehydes/ketones. This has implications in organic synthesis and chemical engineering (Liu et al., 2004).
Cytotoxic Compounds in Fungi : Research identified a new cytotoxic indole-3-ethenamide from a halotolerant fungus, including a derivative with butanamide termini. This has potential implications in cancer research and pharmacology (Wang et al., 2011).
Drug Abuse and Toxicology : Another study reviewed the metabolisms and toxicological analysis of β-keto derivatives of 3,4-methylenedioxyphenylalkylamines, including 2-methylamino derivatives. This is important for understanding the impact of these substances in drug abuse and toxicology (Zaitsu et al., 2011).
Supramolecular Assemblies : Amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, including those conjugated with 1,4-diamino butane, were studied for their ability to form supramolecular assemblies. This has implications in biomedical applications like drug delivery or tissue regeneration (Cutrone et al., 2017).
Microwave-Assisted Synthesis : A microwave-assisted synthesis approach for creating 2-substituted phenyl-2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide derivatives from 2-arylidene-3-oxo derivatives was explored, showcasing the efficiency and environmental benefits of this method in synthesizing such compounds (Raval et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, indicates that it is harmful if swallowed or in contact with skin . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of damaging fertility and the unborn child, and may cause damage to organs through prolonged or repeated exposure .
Properties
IUPAC Name |
2-(methylamino)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZZDOUYHGNDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)









![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
